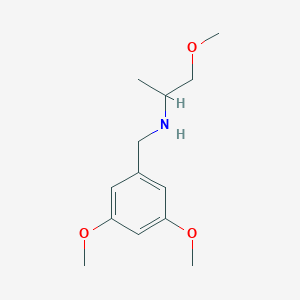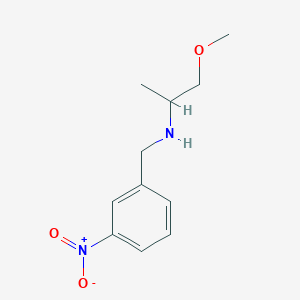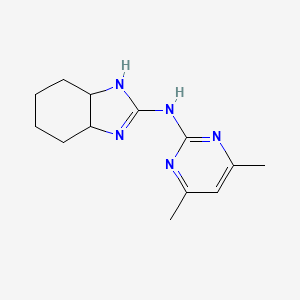
4,6-dimethyl-N-(octahydro-2H-benzimidazol-2-ylidene)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-dimethyl-N-(octahydro-2H-benzimidazol-2-ylidene)pyrimidin-2-amine is a useful research compound. Its molecular formula is C13H19N5 and its molecular weight is 245.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Insecticidal and Antibacterial Potential
- Research indicates that compounds related to 4,6-dimethyl-pyrimidin-2-yl demonstrate potential in insecticidal and antimicrobial applications. Specifically, these compounds have shown effectiveness against Pseudococcidae insects and various microorganisms (Deohate & Palaspagar, 2020).
Antifungal Applications
- Another study explored derivatives of 4-methoxy-N,N-dimethylpyrimidin, finding significant antifungal effects against fungi like Aspergillus terreus and Aspergillus niger. This suggests a potential role for these compounds in developing new antifungal agents (Jafar et al., 2017).
Antibacterial and Antioxidant Activities
- A series of 7-(1H-benzimidazol-2-yl)-5-(substituted phenyl) pyrido pyrimidin-4- amine compounds have been synthesized and evaluated for their antibacterial and antioxidant properties, showcasing the versatility of this chemical structure in pharmaceutical applications (Maheswaran et al., 2012).
Antiangiogenic Properties
- Recent research into pyrimidine derivatives, including compounds derived from 4-chloro-6-methoxy-N,N-dimethyl pyrimidin-2-amine, has demonstrated promising antiangiogenic effects. This indicates potential applications in treatments targeting abnormal blood vessel growth (Jafar & Hussein, 2021).
Synthesis of Novel Heterocycles
- Various studies have focused on synthesizing new heterocycles using compounds similar to 4,6-dimethyl-N-(octahydro-2H-benzimidazol-2-ylidene)pyrimidin-2-amine. These efforts are pivotal in exploring new pharmaceutical compounds and understanding the behavior of these complex molecules (Shestakov et al., 2006).
Propriétés
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5/c1-8-7-9(2)15-12(14-8)18-13-16-10-5-3-4-6-11(10)17-13/h7,10-11H,3-6H2,1-2H3,(H2,14,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPAFZNQLYQZBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC3CCCCC3N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does 4,6-dimethyl-N-(octahydro-2H-benzimidazol-2-ylidene)pyrimidin-2-amine interact with DNA, and what are the potential implications of this interaction?
A1: The research indicates that this compound, particularly when complexed with metals like copper, vanadium, silver, and palladium, exhibits a strong binding affinity to DNA. [] This interaction is primarily attributed to the compound's ability to intercalate within the DNA helix, as evidenced by spectroscopic analyses, viscosity measurements, and gel electrophoresis. [] The binding constants for these interactions range from 1.01 × 104 to 1.99 × 104 M−1, with the copper complex exhibiting the highest affinity. [] This DNA binding capability suggests potential applications in areas like anti-cancer drug development, where disrupting DNA replication and transcription processes is crucial. Further investigation is needed to elucidate the precise mechanisms of action and potential therapeutic applications of these interactions.
Q2: What insights do computational chemistry studies provide into the properties and behavior of this compound and its metal complexes?
A2: Density Functional Theory (DFT) calculations using the B3LYP method were employed to understand the electronic structure and properties of the compound and its complexes. [] These calculations provided insights into the optimized geometry, molecular electrostatic potential (MEP) surface, and HOMO-LUMO energy gaps. [] Analysis of the MEP surface helps visualize the molecule's charge distribution, providing information about potential interaction sites with other molecules. The HOMO-LUMO gap offers insights into the compound's chemical reactivity and stability. Additionally, molecular docking simulations corroborated the experimental findings regarding DNA interaction. [] These simulations revealed that the complexes preferentially bind to the DNA intercalation site, further supporting their potential as DNA-targeting agents. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
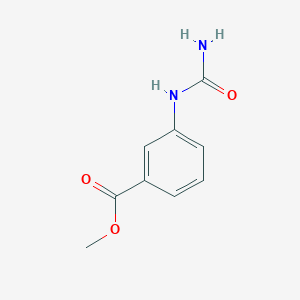
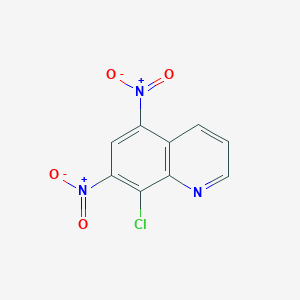
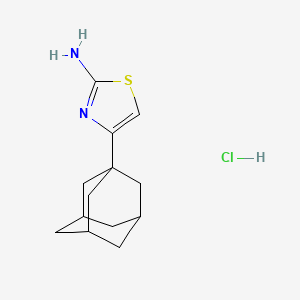

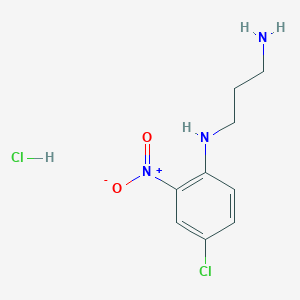


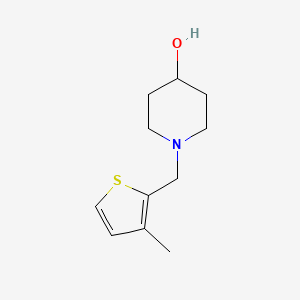
![1-[(3-Hydroxyphenyl)methyl]piperidin-3-ol](/img/structure/B1364024.png)


![{1-[(4-Ethylphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1364032.png)
